5-Chloro-6-nitrobenzo[c][1,2,5]thiadiazole
Overview
Description
5-Chloro-6-nitrobenzo[c][1,2,5]thiadiazole is a heterocyclic compound with the molecular formula C6H2ClN3O2S. This compound is characterized by the presence of a chloro and a nitro group attached to a benzo[c][1,2,5]thiadiazole ring. It is known for its applications in various fields, including organic electronics and medicinal chemistry .
Mechanism of Action
Mode of Action
It is known that the benzo[c][1,2,5]thiadiazole (btz) motif, to which this compound belongs, is a strongly electron-accepting moiety
Biochemical Pathways
The BTZ motif has been used in organic photovoltaics, fluorophores, and photocatalysts , suggesting that it may affect pathways related to these processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-nitrobenzo[c][1,2,5]thiadiazole typically involves the nitration of 5-chlorobenzo[c][1,2,5]thiadiazole. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-nitrobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are used for nucleophilic substitution reactions.
Major Products
Reduction: The major product is 5-amino-6-nitrobenzo[c][1,2,5]thiadiazole.
Substitution: Depending on the nucleophile used, various substituted benzo[c][1,2,5]thiadiazole derivatives can be obtained.
Scientific Research Applications
5-Chloro-6-nitrobenzo[c][1,2,5]thiadiazole has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors for thin-film electronic devices.
Medicinal Chemistry: The compound is explored for its potential anticancer properties and as a building block for drug development.
Material Science: It is used in the synthesis of novel materials with unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
5-Nitrobenzo[c][1,2,5]thiadiazole: Similar in structure but lacks the chloro group.
6-Nitrobenzo[c][1,2,5]thiadiazole: Similar but with different substitution patterns.
Uniqueness
5-Chloro-6-nitrobenzo[c][1,2,5]thiadiazole is unique due to the presence of both chloro and nitro groups, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of specialized materials and in medicinal chemistry .
Properties
IUPAC Name |
5-chloro-6-nitro-2,1,3-benzothiadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN3O2S/c7-3-1-4-5(9-13-8-4)2-6(3)10(11)12/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUCQSRMZQZCMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NSN=C21)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801279210 | |
Record name | 5-Chloro-6-nitro-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801279210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2207-33-2 | |
Record name | 5-Chloro-6-nitro-2,1,3-benzothiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2207-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-6-nitro-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801279210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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